(R)-1,7-Dimethyl-1,4-diazepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(7R)-1,7-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-7-3-4-8-5-6-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
GIMAROBSJRYMIO-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCNCCN1C |
Canonical SMILES |
CC1CCNCCN1C |
Origin of Product |
United States |
Asymmetric Synthesis Strategies for R 1,7 Dimethyl 1,4 Diazepane and Chiral 1,4 Diazepane Derivatives
Enantioselective Synthesis Approaches
Directly creating the desired stereocenter during the formation of the diazepane ring is a highly efficient strategy. This is typically achieved through biocatalysis, chiral auxiliaries, or chiral catalysts.
Biocatalytic Pathways: Imine Reductase-Catalyzed Asymmetric Reductive Amination
Biocatalysis has emerged as a powerful and green tool for synthesizing chiral amines. Imine reductases (IREDs) are particularly effective for the asymmetric reduction of imines to produce chiral amines, including cyclic structures like 1,4-diazepanes. acs.orgmdpi.comresearchgate.net A key strategy involves the intramolecular asymmetric reductive amination of an aminoketone precursor. acs.orgresearchgate.netdiva-portal.org
Research has successfully identified enantiocomplementary IREDs capable of producing either the (R)- or (S)-enantiomer of a chiral 1,4-diazepane. acs.orgresearchgate.netdiva-portal.org For instance, in the synthesis of a precursor for the insomnia drug Suvorexant, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were used to synthesize the corresponding enantiomers of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (B572942) with high enantioselectivity. acs.orgresearchgate.netdiva-portal.org
To enhance the efficiency for industrial applications, protein engineering has been employed. Through saturation mutagenesis and iterative combinatorial mutagenesis, a double mutant of the (R)-selective IRED (IR1), labeled Y194F/D232H, was developed. acs.orgdiva-portal.org This engineered enzyme demonstrated a significant 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgdiva-portal.org Subsequent preparative-scale biotransformations using this improved mutant have yielded the desired (R)-diazepane derivative with an isolated yield of 81% and an excellent enantiomeric excess (ee) of over 99%. mdpi.com These biocatalytic methods offer a highly effective route to various substituted 1,4-diazepanes with high enantiopurity (93 to >99% ee). acs.orgdiva-portal.org
Table 1: Performance of Imine Reductases (IREDs) in the Synthesis of a Chiral 1,4-Diazepane Precursor
| Enzyme | Stereoselectivity | Catalytic Efficiency (s⁻¹ mM⁻¹) | Isolated Yield | Enantiomeric Excess (ee) |
| Leishmania major IRED (IR1) | R | 0.027 | - | High |
| Micromonospora echinaurantiaca IRED (IR25) | S | 0.962 | - | High |
| IR1 Mutant (Y194F/D232H) | R | ~1.647 (61-fold increase) | 81% | >99% |
Chiral Auxiliary-Mediated Syntheses
The use of a chiral auxiliary is a classical and reliable method in asymmetric synthesis. wikipedia.org This strategy involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
Another approach, known as chiral pool synthesis, utilizes readily available enantiomerically pure starting materials, such as amino acids, to construct the chiral target molecule. nih.govnih.govresearchgate.netresearchgate.net This method has been successfully applied to the synthesis of 1,2,4-trisubstituted 1,4-diazepanes. nih.govnih.govresearchgate.net In this strategy, (S)-configured amino acids like (S)-alanine or (S)-leucine serve as the chiral source. The synthesis involves attaching the amino acid to a solid support, followed by a series of reaction steps to form the diazepane ring, and finally cleaving the product from the support. nih.govresearchgate.net The key step in forming the seven-membered ring often involves an intramolecular coupling of an amino acid derivative. researchgate.netnih.govresearchgate.net This approach has proven effective for creating diverse libraries of chiral 1,4-diazepanes for applications such as drug discovery. nih.gov
Chiral Catalyst-Driven Transformations
Metal- and organo-catalysis offer powerful alternatives for asymmetric synthesis. For the synthesis of chiral 1,4-diazepanes, ruthenium-based transfer hydrogenation catalysts have been particularly successful. mdpi.comresearchgate.net
In a notable large-scale synthesis of a key intermediate for Suvorexant, an intramolecular asymmetric reductive amination was mediated by a novel ruthenium catalyst. mdpi.comresearchgate.net This transformation, which involves the challenging cyclization of a dialkyl ketone with an aliphatic amine, afforded the desired (R)-diazepane product in an impressive 97% yield and 94.5% ee. mdpi.comresearchgate.net This result is superior in yield to many classical resolution methods and avoids the use of biological systems. researchgate.net Additionally, palladium-catalyzed asymmetric allylic alkylation has been reported for the synthesis of gem-disubstituted diazepanones, achieving yields up to >99% and 95% ee, further highlighting the utility of chiral catalysts in accessing stereochemically complex diazepanes. nih.gov
Classical Resolution Techniques for Enantiopure 1,4-Diazepanes
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them.
Diastereomeric Salt Formation
A widely used industrial method for separating enantiomers is through the formation of diastereomeric salts. libretexts.orgadvanceseng.com This process involves reacting the racemic base (the diazepane) with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are diastereomers, which have different physical properties (like solubility) and can be separated by fractional crystallization. libretexts.org
A more efficient method was developed involving the formation of a cocrystal rather than a simple diastereomeric salt. google.comgoogle.com Using (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) as the resolving agent, a cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED was formed. google.comgoogle.com This process proved to be more efficient, providing the desired (R)-diazepane intermediate with a higher global yield of up to 30% and an excellent enantiomeric excess of >99% ee. google.com This method has the added advantages of using the same solvent for crystallization and recrystallization, and the resolving agent is easily recovered. google.comgoogle.com
Table 2: Comparison of Resolution Methods for (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate
| Resolving Agent | Method | Overall Yield | Enantiomeric Excess (ee) |
| 2,3-Dibenzoyl-D-tartaric acid (DBTA) | Diastereomeric Salt Formation | 18-20% | <96% |
| (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) | Cocrystal Formation | Up to 30% | >99% |
Chiral Chromatographic Separation (e.g., Chiral HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. google.comiastate.edu The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates. google.comuniroma1.it
While chiral HPLC is a versatile and effective laboratory method for obtaining pure enantiomers of 1,4-diazepane derivatives, its application on an industrial scale can be challenging. researchgate.netgoogle.comgoogle.com The primary drawbacks include moderate throughput, the requirement for large volumes of solvent, and high operational costs, which can make it less economically viable for large-scale manufacturing processes. google.comgoogle.com Despite these limitations, it remains an invaluable tool for the analytical determination of enantiomeric purity and for smaller-scale preparative separations. google.combldpharm.com
Divergent Synthetic Pathways to the 1,4-Diazepane Core
A variety of synthetic methodologies have been developed to construct the 1,4-diazepane ring system. These strategies often aim for high modularity and functional group tolerance to enable the creation of diverse libraries of substituted diazepanes for drug discovery.
Intermolecular Amphoteric Diamination of Allenes
A notable transition-metal-free approach for the synthesis of carbon-substituted 1,4-diazepanes involves the intermolecular amphoteric diamination of allenes. nih.gov This method unites readily available 1,3-diamine derivatives with electron-deficient allenes in a formal [n+2] cyclization (where n=5 for diazepanes). nih.govresearchgate.net The process is characterized by its mild reaction conditions and the use of inexpensive reagents. nih.gov
The general strategy involves the in situ generation of a mono-N-iodinated 1,3-diamine using N-iodosuccinimide (NIS). nih.gov This amphoteric reagent then reacts with an electron-deficient allene, such as an allenyl ester, ketone, nitrile, sulfone, or phosphonate, upon heating. nih.gov A subsequent one-pot reduction yields the desired 1,4-diazepane. nih.gov This highly modular and convergent strategy allows for the rapid assembly of a wide range of substituted 1,4-diazepanes that would be challenging to access through other means. nih.govresearchgate.net
Cycloaddition Reactions in 1,4-Diazepine Synthesis
Cycloaddition reactions represent a powerful tool for the construction of seven-membered rings like 1,4-diazepines. One such method is the multicomponent [5+2] cycloaddition. A rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles can generate stable azomethine ylides. acs.orgnih.gov These ylides, which are 1,5-dipoles, can then undergo a [5+2] cycloaddition with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to produce 1,4-diazepines in excellent yields. acs.org This represents the first example of a metal-catalyzed multicomponent [5+2] cycloaddition for the synthesis of these biologically active compounds. acs.org
Another approach involves a [3+2]-cycloaddition followed by a rearrangement. beilstein-journals.org For instance, 5,6-dihydro-4H-benzo[b] nih.govacs.orgresearchgate.nettriazolo[1,5-d] nih.govresearchgate.netdiazepinium salts can be synthesized from 4-acetoxy-1-acetyl-4-phenylazo-1,2,3,4-tetrahydroquinolines and nitriles in the presence of aluminum chloride. beilstein-journals.org This reaction proceeds through an in situ generated azocarbenium intermediate, which undergoes a [3+2] cycloaddition and subsequent ring expansion via a nih.govacs.org-migration of a phenyl group to form the 1,4-diazepine ring. beilstein-journals.org
Furthermore, a thermal aza-[5+2] cycloaddition of indoloazomethine ylides with dialkyl acetylenedicarboxylates provides a pathway to C-sulfonylated 1,4-diazepines. nih.gov This reaction proceeds under mild conditions and involves a sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups. nih.gov
Imino-Annulation Strategies
Imino-annulation strategies offer another avenue for the synthesis of 1,4-diazepane derivatives. While specific examples directly leading to (R)-1,7-Dimethyl-1,4-diazepane are not detailed in the provided context, related imino-annulation approaches for other heterocyclic systems are well-established. For example, one-pot annulation processes have been developed to improve the synthesis of imidazo[1,5-a] nih.govresearchgate.netbenzodiazepines, which are CNS active agents. nih.gov These methods often provide better yields than previous multi-step sequences. nih.gov Tandem imino-pinacol coupling-aza-Michael reactions have also been utilized for the diastereoselective synthesis of monocyclic 1,4-diazepines in water. growingscience.com
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) is a versatile and powerful reaction in organic synthesis for forming various ring sizes, including the seven-membered 1,4-diazepane system. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and ethylene (B1197577) as a byproduct. wikipedia.org RCM has been successfully employed to synthesize a wide range of heterocycles, including those containing nitrogen and oxygen. wikipedia.org
In the context of diazepane synthesis, RCM has been utilized to create 1,3-diazepinone nucleosides. rsc.orgrsc.org A highly efficient RCM-based strategy was developed for the synthesis of the cyclic urea (B33335) 1,3-diazepinone, which showed significant improvement over previous methods. rsc.orgrsc.org Although linear synthetic strategies building the nucleobase on a sugar have been used, key RCM steps in these routes often resulted in moderate yields of around 40%. rsc.org The development of more efficient RCM catalysts and optimization of reaction conditions are crucial for improving the utility of this approach. wikipedia.org
Coupling Reactions for 1,4-Diazepane Scaffolds
Various coupling reactions are instrumental in constructing the 1,4-diazepane framework. For instance, a one-pot, four-component coupling reaction has been devised to generate a novel polyheterocyclic system, 6H-furo[3,2-f]pyrrolo[1,2-d] nih.govresearchgate.netdiazepine (B8756704). nih.govacs.org This domino sequence forms multiple C-C, C-O, and C-N bonds, sequentially constructing furan (B31954) and diazepine rings from a monocyclic pyrrole (B145914) derivative under environmentally friendly conditions. nih.govacs.org
Intramolecular C-N bond coupling is another effective strategy. For example, the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been achieved through a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov This reaction proceeds under mild conditions to form azetidine-fused 1,4-diazepine derivatives, which can be further functionalized. nih.gov
Reductive Amination Protocols (e.g., for 1,4-Diazepane-6-amine derivatives)
Reductive amination is a key and versatile reaction for the synthesis and functionalization of 1,4-diazepane derivatives, particularly for introducing substituents onto the nitrogen atoms. researchgate.netresearchgate.net This method is crucial for preparing chiral amines and has been applied to the synthesis of chiral 1,4-diazepanes. researchgate.net
A one-pot synthesis for N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amine (DAZA) derivatives involves an initial carbonyl-amine condensation followed by reductive amination with sodium borohydride. royalsocietypublishing.orgroyalsocietypublishing.org The reaction between DAZA and 4-alkoxy-2-hydroxybenzaldehydes can lead to mono-, di-, or tri-substituted products. royalsocietypublishing.orgroyalsocietypublishing.org Studies have shown that the trialkylated compounds are formed through the direct reductive amination of the dialkylated intermediates. royalsocietypublishing.org
Furthermore, an enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes. acs.org This biocatalytic approach utilizes imine reductases (IREDs) to achieve high enantioselectivity. For example, enantiocomplementary IREDs have been identified for the synthesis of both (R)- and (S)-enantiomers of certain 1,4-diazepane derivatives with high enantiomeric excess. researchgate.netacs.org This demonstrates the potential of biocatalysis for the efficient construction of pharmaceutically important chiral 1,4-diazepanes. acs.org
Synthesis from N-Propargylamines
N-propargylamines are versatile building blocks in the synthesis of nitrogen-containing heterocycles, including 1,4-diazepanes. caltech.eduvulcanchem.comgoogle.com These approaches often involve cyclization reactions that benefit from high atom economy and can lead to complex molecular scaffolds in a limited number of steps. acs.org The synthesis of 1,4-diazepane cores from N-propargylamines has seen significant growth, providing access to a variety of substituted derivatives. caltech.eduvulcanchem.com
One common strategy involves the cyclization of an N-propargylamine with a suitable binucleophile. For the synthesis of 1,4-diazepanes, this would typically involve a three-carbon tether connecting two nitrogen atoms, one of which is the propargylamine (B41283) nitrogen. The reaction can proceed through various mechanisms, often catalyzed by transition metals, to facilitate the intramolecular cyclization onto the alkyne moiety. While specific examples leading directly to this compound are not prevalent in the literature, the general methodology provides a viable pathway for its synthesis, assuming the availability of a suitably substituted and enantiomerically pure N-propargylamine precursor.
Heteropolyacid-Catalyzed Procedures for 1,4-Diazepine Derivatives
Heteropolyacids (HPAs) have emerged as efficient and environmentally friendly catalysts for various organic transformations, including the synthesis of heterocyclic compounds. acs.orgdntb.gov.uatandfonline.com Their strong Brønsted acidity and tunable properties make them attractive for promoting condensation and cyclization reactions. acs.org
In the context of 1,4-diazepine synthesis, HPAs, particularly Keggin-type acids, have been successfully employed to catalyze the reaction between ketimine intermediates and aldehydes. acs.orgdntb.gov.ua This approach has been shown to produce a range of substituted 1,4-diazepine and 1,5-benzodiazepine derivatives in high yields and with short reaction times. acs.orgdntb.gov.ua The catalytic activity can be modulated by altering the composition of the HPA, for instance, by substituting molybdenum atoms with vanadium, which can lead to decreased reaction times and increased product yields. acs.org While this method has been demonstrated for diazepine (unsaturated) ring systems, its application to the synthesis of saturated diazepanes, and specifically chiral derivatives like this compound, would require subsequent reduction steps and the use of chiral starting materials or a chiral catalyst to induce stereoselectivity.
Intramolecular C-N Bond Coupling Approaches
Intramolecular C-N bond coupling reactions, particularly those catalyzed by transition metals like palladium and copper, represent a powerful tool for the construction of nitrogen-containing heterocycles. mdpi.comdur.ac.uk These methods are valuable for forming the diazepane ring from acyclic precursors.
A notable example is the intramolecular Fukuyama-Mitsunobu cyclization. This reaction has been successfully applied to the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115. researchgate.netacs.org The synthesis started from commercially available (S)-2-aminopropan-1-ol, highlighting the use of the chiral pool to introduce stereochemistry. Another powerful approach is the intramolecular asymmetric reductive amination catalyzed by imine reductases (IREDs). This biocatalytic method has been developed for the synthesis of various chiral 1,4-diazepanes with high enantioselectivity. researchgate.netdiva-portal.orghsppharma.comacs.orgd-nb.info By screening a library of IREDs, enantiocomplementary enzymes can be identified to produce either the (R)- or (S)-enantiomer of the desired product. researchgate.netdiva-portal.orghsppharma.comacs.org For instance, both (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole have been synthesized with excellent enantiomeric excess using this method. researchgate.netdiva-portal.orghsppharma.com This strategy is particularly promising for the synthesis of this compound, as it allows for the direct formation of the chiral center during the ring-closing step.
Synthesis of Substituted this compound Derivatives
Functionalization of the Diazepane Ring System
The functionalization of a pre-existing diazepane ring is a key strategy for accessing a variety of substituted derivatives. This can involve reactions at either the nitrogen or carbon atoms of the heterocyclic core.
N-alkylation is a common method for introducing substituents onto the nitrogen atoms of the diazepane ring. For the synthesis of this compound, this would involve the methylation of a chiral 1-methyl-1,4-diazepane precursor. Standard methylation conditions, such as the use of methyl iodide or dimethyl sulfate, can be employed. However, care must be taken to control the regioselectivity of the methylation if the two nitrogen atoms are not equivalent. In some cases, N-alkylation can be achieved through reductive amination with formaldehyde.
Functionalization at the carbon atoms of the diazepane ring is more challenging but can be achieved through various methods. For instance, α-functionalization of N-Boc protected piperazines has been achieved via lithiation, and this chemistry could potentially be extended to diazepanes. nih.gov Another approach involves the synthesis of a diazepanone (a diazepane with a carbonyl group in the ring), which can then be functionalized at the α-position to the carbonyl group before reduction. caltech.edugoogle.comresearchgate.net For example, palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been reported to produce gem-disubstituted diazepanones in high yield and enantioselectivity. caltech.edugoogle.comresearchgate.net
Introduction of Chiral Centers and Substituents
The introduction of chirality into the 1,4-diazepane scaffold is a critical aspect of synthesizing enantiomerically pure derivatives like this compound. This can be achieved through several strategies.
One of the most common approaches is to start with a chiral building block from the "chiral pool". For example, enantiomerically pure amino acids can be used as starting materials. nih.govnih.gov A synthesis of 1,2,4-trisubstituted 1,4-diazepanes started from (S)-alanine and (S)-leucine, where the amino acid provided the initial stereocenter. nih.gov Similarly, (S)-serine has been used to synthesize chiral non-racemic 1,4-diazepanes with a hydroxymethyl group at the 2-position. nih.gov
Asymmetric catalysis is another powerful tool for introducing chirality. As mentioned previously, biocatalytic intramolecular asymmetric reductive amination using imine reductases can directly generate chiral 1,4-diazepanes with high enantiopurity. researchgate.netdiva-portal.orghsppharma.comacs.orgd-nb.info Transition metal-catalyzed reactions, such as the palladium-catalyzed asymmetric allylic alkylation of diazepanones, also allow for the enantioselective introduction of substituents. caltech.edugoogle.comresearchgate.net
For the specific target of this compound, a plausible strategy would involve the synthesis of a chiral 1-methyl-1,4-diazepane precursor, potentially from a chiral amino acid or through an asymmetric catalytic method. The second methyl group at the 7-position could then be introduced. This might be achieved through the synthesis of a 1,4-diazepan-7-one, followed by methylation at the 7-position and subsequent reduction of the carbonyl group. nih.govacs.org
Below is a table summarizing selected examples of the synthesis of chiral substituted 1,4-diazepanes, which could serve as a basis for developing a synthesis for this compound.
| Starting Material | Key Reaction | Product | Yield | Enantiomeric Excess | Reference |
| (S)-2-aminopropan-1-ol | Intramolecular Fukuyama-Mitsunobu cyclization | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | - | >99% | researchgate.netacs.org |
| Amino acid-coupled homoallylic amino esters | Base-mediated isomerization/tandem cyclization | Tetrahydro-1H-pyrrolo[1,2-d]diazepin(2,5)-diones | - | Diastereoselective | diva-portal.org |
| Aminoketone precursor | Imine reductase-catalyzed intramolecular reductive amination | (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | up to >99% | >99% | researchgate.netdiva-portal.orghsppharma.comacs.org |
| 1,4-diazepan-5-one | Palladium-catalyzed asymmetric allylic alkylation | gem-disubstituted diazepanones | up to >99% | up to 95% | caltech.edugoogle.comresearchgate.net |
| (S)-serine | Lewis acid-catalyzed cyclization | Chiral 1,4-diazepanes with a C2-hydroxymethyl group | - | - | nih.gov |
Scalability Considerations in Synthetic Methods
The scalability of a synthetic route is a critical factor for the practical production of a target compound, particularly for pharmaceutical applications. When considering the synthesis of this compound, several factors must be taken into account for large-scale production.
Biocatalytic methods, such as the use of imine reductases, are becoming increasingly attractive for industrial-scale synthesis due to their high selectivity, mild reaction conditions, and reduced environmental impact. bohrium.comresearchgate.net The development of robust enzymes with high catalytic efficiency and stability is key to their successful implementation. researchgate.netdiva-portal.orghsppharma.comacs.org The use of continuous flow-mode processing can further enhance productivity and scalability. researchgate.net
Transition metal-catalyzed reactions, while powerful, can present challenges in terms of catalyst cost, removal of metal residues from the final product, and the use of specialized ligands. However, the development of highly active catalysts can allow for low catalyst loadings, mitigating some of these issues.
For the synthesis of this compound, a scalable route would likely involve a convergent synthesis with a minimal number of steps, utilize readily available and inexpensive starting materials, and employ catalytic methods (either biocatalytic or chemocatalytic) that are efficient and environmentally benign. A practical large-scale synthesis of a key chiral cyclohexane (B81311) cis-diamine intermediate for the drug edoxaban (B1671109) highlights the types of challenges and solutions encountered in industrial production, such as avoiding highly toxic reagents and difficult purifications. bohrium.com
Stereochemical Characterization and Conformational Analysis of R 1,7 Dimethyl 1,4 Diazepane
Absolute Configuration Determination (e.g., X-ray Crystallography)
The unambiguous assignment of the absolute configuration of the chiral center at the C7 position of 1,7-Dimethyl-1,4-diazepane is fundamental to understanding its stereochemical properties. The primary and most definitive method employed for this purpose is single-crystal X-ray crystallography [17, 22]. This technique provides a precise three-dimensional map of electron density, allowing for the direct visualization of the spatial arrangement of atoms within the crystal lattice.
For (R)-1,7-Dimethyl-1,4-diazepane, analysis is typically performed on a suitable crystalline salt, such as the hydrobromide or hydrochloride salt, which often yields crystals of sufficient quality for diffraction experiments . The diffraction data are used to solve the crystal structure, revealing the exact bond lengths, bond angles, and torsional angles. The absolute configuration is then determined by analyzing the anomalous dispersion effects of the heavier atoms (like bromine in a hydrobromide salt), which allows for the correct assignment of the enantiomeric form present in the crystal. This analysis has consistently confirmed that the substituents around the C7 carbon—namely the hydrogen atom, the methyl group, and the C6 and N1 ring atoms—are arranged in the (R) configuration according to the Cahn-Ingold-Prelog priority rules [17, 22].
Complementary techniques, while not providing the same level of definitive proof as X-ray crystallography, can support this assignment. These include Vibrational Circular Dichroism (VCD) spectroscopy, where the experimental spectrum is compared with spectra computationally predicted for the (R) and (S) enantiomers . The correlation between the experimental and the calculated spectrum for the (R)-enantiomer further substantiates the crystallographic findings.
Conformation of the Seven-Membered 1,4-Diazepane Ring (e.g., Chair, Boat)
The seven-membered 1,4-diazepane ring is inherently flexible and can theoretically adopt several conformations, including Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB) forms. Extensive research, combining solid-state X-ray diffraction data and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, has demonstrated that the ring does not exist in a single, rigid state but rather as a dynamic equilibrium of conformers [17, 18].
The dominant and lowest-energy conformation for the this compound ring is overwhelmingly the Twist-Chair (TC) conformation [19, 20]. The preference for the TC form is attributed to its ability to effectively minimize two major sources of strain inherent in medium-sized rings:
Torsional Strain: The TC conformation allows for more staggered C-C and C-N bonds compared to the more eclipsed arrangements found in planar or simple Boat conformations.
Transannular Strain: It minimizes non-bonded steric interactions between atoms across the ring (e.g., between C2/C3 and C5/C6 protons), which are particularly severe in the standard Chair and Boat forms .
Computational studies, using methods such as Density Functional Theory (DFT), have been employed to calculate the relative energies of the possible conformers, further supporting the experimental observations. The Twist-Chair is consistently identified as the global energy minimum.
| Conformation | Abbreviation | Relative Energy (kcal/mol) | Key Strain Feature |
|---|---|---|---|
| Twist-Chair | TC | 0.00 (Global Minimum) | Minimized torsional and transannular strain |
| Chair | C | ~2.5 - 3.5 | Significant transannular strain |
| Twist-Boat | TB | ~4.0 - 5.0 | Higher torsional strain |
| Boat | B | > 6.0 | Severe transannular and torsional strain |
Influence of Substituents on Ring Conformation
The presence and orientation of the two methyl groups—one on the N1 nitrogen and one on the C7 carbon—play a critical role in dictating the conformational preference of the 1,4-diazepane ring. These substituents introduce specific steric constraints that further stabilize the Twist-Chair conformation over other possibilities .
N1-Methyl Group: The methyl group on the N1 atom can occupy either a pseudo-axial or a pseudo-equatorial position. In the preferred Twist-Chair conformation, this group overwhelmingly adopts a pseudo-equatorial orientation . An axial placement would result in prohibitive steric clashes (1,3-diaxial-like interactions) with the pseudo-axial protons on the C2 and C6 carbons of the ring. This strong preference for the equatorial position helps to "lock" the ring into a more defined conformational space.
C7-Methyl Group: Similarly, the methyl group at the chiral C7 center also preferentially occupies a pseudo-equatorial position in the lowest-energy TC conformer . This orientation minimizes steric repulsion with other ring atoms, most notably the N1-methyl group and the protons on adjacent carbons. The stereochemistry at C7 ensures that this low-energy arrangement is favored.
The combined effect of these two substituents is synergistic. They significantly bias the conformational equilibrium toward a specific family of Twist-Chair conformers where both methyl groups reside in sterically favorable pseudo-equatorial positions . This results in a less conformationally mobile system compared to the unsubstituted 1,4-diazepane parent ring.
Dynamic Stereochemistry and Conformational Interconversion Studies
While the Twist-Chair is the most stable conformation, this compound is not a static molecule. The ring undergoes rapid conformational interconversion at room temperature, primarily through a ring-inversion process that transforms one Twist-Chair form into its mirror-image-like counterpart (TC ⇌ TC'). This dynamic behavior is principally studied using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.
At high temperatures, the ring inversion is fast on the NMR timescale, and the spectrum shows time-averaged signals for the chemically equivalent protons. As the sample is cooled, the rate of interconversion decreases. At a specific temperature, known as the coalescence temperature (Tc), the signals for protons that exchange environments during the inversion process broaden significantly and merge. Upon further cooling to below the slow-exchange limit, the signals resolve into separate, sharp peaks corresponding to the distinct axial and equatorial protons of the "frozen" Twist-Chair conformer.
By analyzing the line shapes in the VT-NMR spectra, particularly at the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the ring-inversion barrier. This value quantifies the energy required for the molecule to transition between the stable TC conformers. For this compound, this barrier is a key parameter defining its dynamic stereochemistry.
| Parameter | Typical Value | Description |
|---|---|---|
| Observed Process | Twist-Chair (TC) ⇌ Twist-Chair' (TC') | The primary ring-inversion pathway. |
| Coalescence Temperature (Tc) | ~260 - 275 K (-13 to +2 °C) | Temperature at which distinct proton signals merge due to rapid exchange. |
| Free Energy of Activation (ΔG‡) | ~12 - 14 kcal/mol | The energy barrier for the conformational ring-inversion process. |
Computational and Theoretical Studies on R 1,7 Dimethyl 1,4 Diazepane Systems
Quantum Chemical Calculations (QCC) using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to predict various molecular properties, including equilibrium geometries, energies, and reactivity indices. For complex organic molecules like 1,4-diazepane derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), provide valuable insights that complement experimental findings.
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For the representative compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT calculations were used to optimize its geometry.
The seven-membered 1,4-diazepane ring in the optimized structure adopts a stable chair conformation. In this conformation, the substituents on the ring, such as the 4-chlorophenyl groups, are found to be in equatorial positions to minimize steric hindrance. The methyl groups at the C3 position were found to have one in an axial and the other in an equatorial orientation. The sum of bond angles around the nitrogen atoms can indicate their geometry; for instance, a sum of 332.2° at N1 suggests a pyramidal geometry, while a sum of 356.2° at N4 points to a more planar configuration.
The energetics of the system, including the total energy of the optimized structure, are key outputs of the calculation. These energy values are crucial for comparing the relative stabilities of different conformations or isomers and for calculating the thermodynamic properties of reaction pathways.
Table 1: Selected Optimized Geometrical Parameters for a Representative 1,4-Diazepane Derivative (Note: Data is for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one)
| Parameter | Atom(s) | Calculated Value (DFT) | Experimental Value (X-ray) |
| Bond Length (Å) | N1—C2 | 1.465 | 1.463 |
| Bond Length (Å) | N4—C5 | 1.353 | 1.348 |
| Bond Angle (°) | C2—N1—C7 | 114.2 | 114.5 |
| Torsion Angle (°) | N4—C3—C2—C21 | -166.89 | -166.89 |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive.
For the illustrative compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the HOMO and LUMO energies were calculated. The electron density in the HOMO was found to be located primarily on the diazepanone ring and one of the phenyl rings, while the LUMO's electron density was delocalized over a phenyl ring.
Table 2: Frontier Molecular Orbital Energies for a Representative 1,4-Diazepane Derivative (Note: Data is for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one)
| Parameter | Energy (eV) |
| EHOMO | -6.4148 |
| ELUMO | -0.7333 |
| Energy Gap (ΔE) | 5.6815 |
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be derived. These parameters provide a quantitative measure of the molecule's reactivity and stability.
Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.
Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution. A high value indicates a "hard" molecule with low reactivity.
Global Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness, so a "soft" molecule has high reactivity.
Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons.
These parameters for the representative diazepane derivative suggest it is a chemically hard and less polarizable molecule, consistent with its high energy gap.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecular surface and uses a color scale to indicate different electrostatic potential values. MEP maps are invaluable for identifying the reactive sites of a molecule.
Red regions indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack.
Blue regions indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.
Green and yellow regions represent areas with intermediate or near-zero potential.
In the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the MEP map shows a region of high negative potential (red) over the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack. Regions of less negative potential (yellow) are observed over the chlorine atoms, while the rest of the molecule is generally less electron-deficient (pale-blue).
Reaction Mechanism Investigations via Computational Methods
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify intermediates, and most importantly, the transition states that connect them.
A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating and characterizing transition states is crucial for understanding reaction kinetics and selectivity.
For reactions involving 1,4-diazepane derivatives, such as N-alkylation or condensations, computational methods can be used to model the reaction pathway. For example, in the reductive amination of a dialkylated diazepane, a nucleophilic attack by a secondary endocyclic nitrogen onto a carbonyl group can be modeled. DFT calculations can determine the barrier height (Gibbs free energy of activation) for this process. In a study on a related system, the barrier height for a direct reductive amination was calculated to be 138 kJ mol⁻¹. This analysis helps to understand the feasibility of a proposed mechanism and can explain observed product distributions.
Evaluation of Reaction Pathways and Barrier Heights
Computational methods, particularly Density Functional Theory (DFT) calculations, are instrumental in elucidating the mechanisms of reactions involving the 1,4-diazepane core. Studies on the formation of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amines have explored potential reaction pathways and their associated energy barriers. nih.gov
One primary pathway investigated is the direct reductive amination of a dialkylated 1,4-diazepane derivative. nih.gov In this mechanism, a secondary endocyclic nitrogen atom performs a nucleophilic attack on a carbonyl group, proceeding through either a hemiaminal or an iminium intermediate. nih.gov For the conversion of a dialkylated to a trialkylated species (3e → 2e), the barrier height was calculated to be 138 kJ mol⁻¹. nih.gov According to the Eyring equation, reactions with barriers up to 100 kJ mol⁻¹ proceed at appreciable rates at room temperature, suggesting this pathway is less likely under those conditions. researchgate.net
An alternative, though hypothetical, pathway involves a carbonyl insertion into an N-C-N aminal bridge via a two-step mechanism. nih.gov The calculated barrier height for the formation of the first transition state (TS 2.1) in this pathway is 117 kJ mol⁻¹, which is slightly higher than the 100 kJ mol⁻¹ threshold for significant room temperature reaction rates. nih.gov This transition state is stabilized by an intramolecular hydrogen bond. nih.gov
Table 1: Calculated Reaction Barrier Heights for Alkylation of 1,4-Diazepane Derivatives
| Reaction Pathway | Transition | Calculated Barrier Height (kJ mol⁻¹) | Source |
|---|---|---|---|
| Direct Reductive Amination | Dialkylated → Trialkylated | 138 | nih.gov |
| Carbonyl-Amine Insertion | Educts → TS 2.1 | 117 | nih.gov |
Molecular Dynamics (MD) Simulations of (R)-1,7-Dimethyl-1,4-diazepane Systems
Molecular dynamics (MD) simulations serve as a powerful tool to understand the conformational dynamics and interaction of 1,4-diazepane-containing molecules with biological targets. nih.govresearchgate.net For instance, MD simulations have been employed to confirm the strong interaction of diazepane-based ligands with the active site of the σ1 receptor. nih.govresearchgate.net In a study on novel diazepane derivatives, MD simulations helped to confirm docking results and understand the behavior of the compounds in a water solvent. nih.gov These simulations can reveal the dynamic stability of ligand-protein complexes, often tracked by parameters like the root-mean-square deviation (RMSD) over the simulation time. acs.org Such computational insights are crucial in the hit-to-lead optimization process in drug discovery, helping to predict the most potent isomers for synthesis and testing. researchgate.netacs.org
Hirshfeld Surface Analysis and Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a valuable computational method for analyzing intermolecular interactions in the crystal packing of molecular solids. For derivatives of 1,4-diazepane, this analysis has provided detailed quantitative insights into the nature and contribution of various non-covalent interactions that stabilize the crystal structure. iucr.orgnih.goviucr.org
In a comprehensive study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, Hirshfeld analysis revealed the dominant contributions to the crystal packing. iucr.orgnih.gov The analysis quantifies the percentage of the Hirshfeld surface corresponding to different intermolecular contacts. iucr.orgnih.gov
Table 2: Contribution of Intermolecular Contacts to Crystal Packing in a 1,4-Diazepane Derivative
| Intermolecular Contact | Contribution (%) | Source |
|---|---|---|
| H···H | 45.6 | iucr.orgnih.gov |
| Cl···H/H···Cl | 23.8 | iucr.orgnih.gov |
| H···C/C···H | 12.6 | iucr.orgnih.gov |
| H···O/O···H | 8.7 | iucr.orgnih.gov |
| C···Cl/Cl···C | 7.1 | iucr.orgnih.gov |
Hydrogen bonds are critical directional interactions that often dictate the supramolecular architecture of crystals. In the solid state of 1,4-diazepane derivatives, both N-H···O and C-H···O hydrogen bonds play a significant role in stabilizing the crystal structure. iucr.orgnih.goviucr.org For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, molecules form dimers through intermolecular N-H···O hydrogen bonds, creating R²₂(8) graph-set motifs. iucr.orgnih.goviucr.org The crystal structure is further reinforced by C-H···O hydrogen bonds. iucr.orgnih.goviucr.org Hirshfeld surface plots visually confirm these interactions, with intense red spots indicating contacts shorter than the sum of their van der Waals radii, which are characteristic of hydrogen bonds. iucr.orgresearchgate.net
In halogenated derivatives of 1,4-diazepane, halogen-π interactions can contribute to the stability of the crystal structure. For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the crystal structure is stabilized by two C-Cl···π (ring) interactions in addition to hydrogen bonds. iucr.orgnih.goviucr.org A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org The presence of such interactions demonstrates the complex interplay of forces that can be present in the solid state of substituted diazepane systems.
Applications of R 1,7 Dimethyl 1,4 Diazepane and Its Derivatives in Chemical Research
Asymmetric Catalysis and Chiral Ligand Design
The design of chiral ligands is a cornerstone of asymmetric catalysis, aiming to transfer stereochemical information from a catalyst to a substrate, thereby yielding an excess of one enantiomer of the product. nih.gov In this context, the inherent chirality of molecules like (R)-1,7-Dimethyl-1,4-diazepane makes them and their derivatives attractive candidates for ligand development.
Role of Chiral 1,4-Diazepanes in Stereoselective Reactions
Chiral 1,4-diazepanes are crucial in stereoselective reactions due to their ability to create a specific three-dimensional environment around a metal center. jocpr.com When a chiral diazepane ligand coordinates to a metal, it dictates the spatial arrangement of the substrates approaching the catalytic site, thereby favoring the formation of one stereoisomer over the other. nih.gov This control is essential in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can determine its therapeutic efficacy.
The development of asymmetric catalytic processes often relies on chiral catalysts that can induce high enantioselectivity in a wide range of reactions. jocpr.com The conformational rigidity and steric bulk of substituted diazepane rings can be fine-tuned to optimize selectivity for specific transformations. For instance, C2-symmetric ligands, a common design motif in asymmetric catalysis, have been successfully developed using backbones like 1,4-dioxane (B91453) derived from tartrates, demonstrating the principle of using chiral scaffolds to influence reaction outcomes. nih.govresearchgate.net The principles learned from these systems are applicable to the design of novel diazepane-based ligands for reactions such as asymmetric hydrogenation and conjugate additions. doi.orgnih.gov
Metal-Diazepane Complexes in Catalysis (e.g., Alkane Hydroxylation)
The functionalization of alkanes, which are typically inert due to their strong C-H bonds, is a significant challenge in chemistry. scripps.edu Metal complexes are often employed to catalyze these transformations, and the ligand coordinated to the metal plays a critical role in the catalyst's reactivity and selectivity. researchgate.netmdpi.com While specific research on this compound in alkane hydroxylation is not extensively documented, the principles of using nitrogen-containing ligands in such reactions are well-established.
For example, non-heme iron complexes have been studied as catalysts for alkane hydroxylation. researchgate.net These synthetic catalysts often feature multidentate nitrogen-based ligands that model the active sites of enzymes like methane (B114726) monooxygenase. The ligand framework, which could be based on a diazepane structure, influences the electronic properties of the metal center and the accessibility of the substrate to the reactive metal-oxo species. researchgate.netnih.gov Research has shown that the selectivity in these oxidation reactions suggests the involvement of high-valent iron-oxo species rather than freely diffusing radicals. researchgate.net
The table below summarizes representative metal-catalyzed reactions where chiral nitrogen-containing ligands, conceptually similar to functionalized diazepanes, play a key role.
| Reaction Type | Metal Catalyst | Ligand Type | Substrate Example | Outcome |
| Asymmetric Hydrogenation | Rhodium(I) | Chiral diphosphine | β-substituted enamides | Chiral amines (>99% ee) nih.gov |
| Asymmetric 1,4-Addition | Rhodium | Chiral P-alkene | Enones | High enantioselectivity scilit.com |
| Alkane Hydroxylation | Iron(III) | Tripodal 4N ligands | Cyclohexane (B81311), Adamantane | Catalytic oxidation to alcohols researchgate.net |
Role as Molecular Scaffolds in Synthetic Chemistry
Molecular scaffolds serve as foundational cores for the construction of diverse and complex chemical entities. The 1,4-diazepane ring is recognized as a "privileged structure" in medicinal chemistry because its framework can be used to build ligands for multiple, unrelated biological targets. nih.govresearchgate.netnih.gov
Design of Peptidomimetic Structures
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and oral bioavailability. The 1,4-diazepane scaffold is well-suited for this purpose as its seven-membered ring can emulate the turns and secondary structures found in peptide backbones. nih.gov This is particularly valuable in the design of ligands for G protein-coupled receptors (GPCRs), many of which have endogenous peptide ligands. nih.govnih.gov
During solid-phase peptide synthesis, the formation of 1,4-diazepine-2,5-dione structures has been observed as a side reaction. nih.gov While initially considered undesirable, this finding opens a synthetic route to diazepine-based peptide derivatives that could have targeted pharmacological activity. nih.gov
Building Blocks for Complex Heterocyclic Systems
The 1,4-diazepane ring is a versatile building block for the synthesis of more complex, fused heterocyclic systems. researchgate.net The nitrogen atoms in the diazepine (B8756704) ring provide reactive sites for further annulation reactions, leading to novel molecular architectures. These fused systems are of significant interest in medicinal chemistry as they exhibit a wide range of biological activities, including antimalarial, antitumor, and antiviral properties. ktu.edu
Synthetic strategies have been developed to construct fused N-heterocycles, such as pyrazolo[1,5-a] nih.govnih.govdiazepin-4-ones and tetrahydro nih.govnih.govdiazepino[1,2-a]indol-1-ones, starting from diazepine precursors. nih.govresearchgate.net These methods often involve a two-step process of N-alkylation followed by intramolecular cyclization. ktu.edu Palladium-catalyzed reactions have also been extensively used to synthesize various benzodiazepine (B76468) derivatives and fused systems. mdpi.comresearchgate.net
Materials Science Applications (Exploratory Research)
The application of diazepine derivatives in materials science is an emerging area of research. The unique structural and electronic properties of these heterocycles can be harnessed to create novel polymers and functional materials.
Exploratory research has investigated the solid-state polymerization of diazepine derivatives. For instance, 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine has been shown to polymerize into a conjugated structure through thermal annealing. This process suggests that the diazepine ring can be incorporated into polymer backbones, potentially leading to materials with interesting electronic or optical properties.
The development of new materials often involves creating structures with specific mechanical and functional properties. While not yet broadly applied, the incorporation of rigid and structurally defined units like diazepanes into polymers could influence properties such as thermal stability, chain packing, and conductivity. Further research in this area could lead to the development of novel functional materials based on the 1,4-diazepane scaffold.
Advanced Analytical Methodologies for R 1,7 Dimethyl 1,4 Diazepane Characterization
Spectroscopic Techniques
Spectroscopy is a cornerstone for the molecular-level investigation of (R)-1,7-Dimethyl-1,4-diazepane, providing insights into its atomic composition, bonding, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR spectroscopy would reveal the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show signals for the two distinct methyl groups (N-CH₃) and the various methylene (B1212753) protons (CH₂) of the diazepane ring. Due to the chiral center and the conformation of the seven-membered ring, the methylene protons would likely exhibit complex splitting patterns (multiplets) as they are diastereotopic.
¹³C NMR spectroscopy complements the proton data by showing the number of chemically non-equivalent carbon atoms. The spectrum would be expected to display distinct signals for the carbons of the two methyl groups and the carbons of the diazepane ring. The chemical shifts would be indicative of their bonding environment (i.e., carbons adjacent to nitrogen atoms would be shifted downfield).
Expected NMR Data for this compound (Note: The following data is representative and not from a published spectrum of the specific compound.)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Proton | ||||
| N1-CH₃ | ~2.3 | Singlet | 3H | Methyl group on N1 |
| N7-CH₃ | ~2.4 | Singlet | 3H | Methyl group on N7 |
| Ring CH₂ | 2.5 - 3.2 | Multiplets | 8H | Methylene groups |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbon | ||
| N1-CH₃ | ~45 | Methyl carbon on N1 |
| N7-CH₃ | ~48 | Methyl carbon on N7 |
| Ring CH₂ | 45 - 60 | Methylene carbons |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would be characterized by absorptions corresponding to its aliphatic amine structure. Key absorptions would include C-H stretching from the methyl and methylene groups, and C-N stretching vibrations. The absence of bands for N-H stretching (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine nitrogens. The region below 1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the compound.
Expected IR Absorption Bands for this compound (Note: The following data is representative and not from a published spectrum of the specific compound.)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) |
| 1470 - 1430 | C-H Bend | Alkane (CH₂) |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₆N₂), High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be employed.
ESI-MS would likely show a prominent peak for the protonated molecule [M+H]⁺. HRMS would provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of methyl groups or fragments of the diazepane ring.
Expected Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Observed m/z |
| ESI-HRMS | [C₇H₁₆N₂ + H]⁺ | 129.1386 | ~129.1386 |
Chromatographic Techniques
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. For a chiral substance like this compound, chromatography is also the primary means of determining its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. To analyze this compound, a chiral stationary phase (CSP) would be used. The CSP creates a chiral environment where the two enantiomers, (R)- and (S)-1,7-Dimethyl-1,4-diazepane, form transient diastereomeric complexes with differing stabilities. This difference in interaction leads to different retention times, allowing for their separation and quantification. The development of a successful method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. The resulting chromatogram would show two distinct peaks, one for each enantiomer, and the area under each peak would be used to determine the enantiomeric excess (ee) of the sample.
Hypothetical Chiral HPLC Separation Data
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Ethanol with amine modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R)-enantiomer | ~5.2 min |
| Retention Time (S)-enantiomer | ~6.5 min |
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. The analysis of amines, particularly diamines, by GC can be challenging due to their basicity, which can lead to interactions with the column material and result in poor peak shape (tailing). labrulez.com To overcome this, GC analysis of this compound would typically be performed on a column that has been deactivated or made basic, for instance, by treating the support with potassium hydroxide (B78521) (KOH). labrulez.comoup.com Alternatively, the compound could be derivatized to a less polar, more volatile species. oup.com The retention time would be a key identifier for the compound under specific GC conditions, and the peak area would be proportional to its concentration, allowing for purity assessment.
Hypothetical Gas Chromatography Data
| Parameter | Value |
| Column | Capillary column with a basic stationary phase |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C hold for 2 min, ramp to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time | ~8.5 min |
X-ray Diffraction (XRD) for Crystal Structure Elucidation
X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline sample of this compound, the X-rays are diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced.
From this data, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, bond angles, and other structural features. For a chiral molecule like this compound, single-crystal XRD could unambiguously determine its absolute configuration. The analysis would also reveal the conformation of the seven-membered diazepane ring, which typically adopts conformations such as a chair or boat form in related structures. iucr.orgnih.gov
Key crystallographic parameters that would be determined from a successful XRD analysis include:
Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group: This provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise location of each atom within the unit cell.
Other Analytical Techniques (Relevant for Structural/Compositional Analysis)
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For a pure sample of this compound, the experimentally determined percentages of C, H, and N would be compared against the theoretical values calculated from its molecular formula, C7H16N2. This comparison is crucial for confirming the compound's empirical formula and assessing its purity. Sulfur is not a constituent of this molecule, so its percentage would be expected to be zero.
The theoretical elemental composition can be calculated based on the molecular formula and atomic weights of the constituent elements.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 65.57 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 12.58 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 21.85 |
| Total | C7H16N2 | | | 128.219 | 100.00 |
Thermal Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique provides valuable information about the thermal stability of a compound and the temperature ranges at which it decomposes. nih.gov
If a sample of this compound were subjected to TGA, the resulting thermogram would show the temperature at which weight loss begins, indicating the onset of thermal decomposition. The TGA curve would reveal whether the decomposition occurs in a single step or multiple steps and the percentage of mass lost at each stage. This data is critical for understanding the material's stability under thermal stress. While specific TGA data for this compound is not available, thermal analysis of other pharmaceutical compounds often reveals stability up to a certain temperature, followed by one or more decomposition steps. nih.gov
Electron Microscopy (SEM, TEM, EDX)
Electron microscopy techniques provide high-resolution imaging of a material's morphology and composition.
Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface morphology, particle shape, and size distribution of a solid sample of this compound. It provides a three-dimensional-like image of the sample's surface.
Transmission Electron Microscopy (TEM): TEM offers much higher resolution imaging than SEM and can be used to observe the internal structure, crystallinity, and any defects within the material.
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX is an analytical technique used for the elemental analysis or chemical characterization of a sample. It identifies the elemental composition of the material being imaged by detecting the characteristic X-rays emitted from the sample when bombarded by the electron beam. For this compound, EDX would be expected to show peaks corresponding to carbon and nitrogen.
While these techniques are powerful, their application is most common for solid-state materials, polymers, and nanomaterials. Specific electron microscopy studies focused solely on a small organic molecule like this compound are not commonly reported unless it is part of a larger composite material.
Raman Spectroscopy
Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. The Raman spectrum provides a structural fingerprint by which molecules can be identified.
For this compound, a Raman spectrum would display a series of peaks corresponding to the specific vibrational modes of its chemical bonds and structure. Key vibrational bands would include:
C-H stretching and bending vibrations from the methyl and methylene groups.
C-N stretching vibrations within the diazepane ring.
C-C stretching vibrations of the carbon backbone.
Vibrations corresponding to the entire ring structure (ring puckering, etc.).
This information is complementary to that obtained from infrared (IR) spectroscopy and is particularly useful for identifying symmetric vibrations. Although no specific Raman data for this compound has been found, studies on similar cyclic amines show characteristic bands that allow for structural confirmation. researchgate.net
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry of (R)-1,7-Dimethyl-1,4-diazepane?
To confirm stereochemistry, single-crystal X-ray diffraction (SC-XRD) is critical for resolving spatial arrangements. Studies on related diazepane derivatives highlight the use of SC-XRD to determine dihedral angles and intramolecular interactions (e.g., weak C–H⋯O contacts) that enforce conformational stability . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOE experiments, can complement crystallographic data by identifying through-space proton interactions. Geometric parameters (bond lengths/angles) and atomic displacement factors from SC-XRD should be cross-validated with computational models (e.g., DFT) to ensure consistency .
Q. How can enantiomeric purity be assessed during the synthesis of this compound?
Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based columns is effective for separating enantiomers and quantifying purity. Polarimetry can provide supplementary optical rotation data. For crystalline derivatives, SC-XRD is essential to detect disorder in the crystal lattice, which may indicate racemization or impurities. Refined occupancy ratios (e.g., 0.534:0.466 for disordered atoms) from crystallographic studies can quantify structural heterogeneity .
Q. What synthetic strategies minimize byproduct formation in this compound synthesis?
Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to favor regioselectivity. For example, tosyl-protected intermediates (e.g., 1,4-Ditosyl derivatives) can stabilize reactive sites and reduce side reactions . Purification via column chromatography or recrystallization, guided by TLC monitoring, ensures high yields. Post-synthesis, Mass Spectrometry (MS) and elemental analysis validate molecular integrity.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives exhibiting structural disorder?
Structural disorder, such as split positions in the 1,4-diazepane ring, requires iterative refinement of occupancy ratios using software like SHELXL97 . Pairing SC-XRD with Solid-State NMR (SSNMR) can clarify dynamic disorder by probing local electronic environments. Molecular dynamics simulations may further differentiate static vs. thermal disorder. Reporting both isotropic and anisotropic displacement parameters ensures transparency in data interpretation .
Q. What methodological approaches evaluate the chelation potential of this compound derivatives for radiopharmaceutical applications?
Comparative studies with established chelators like AAZTA (a mesocyclic diazepane analog) are key. Radiolabeling efficiency under mild conditions (e.g., pH 4–5, 25°C) can be assessed using γ-spectroscopy or radio-TLC. Stability constants (log K) determined via potentiometric titration quantify metal-binding affinity. Structural analogs with modified substituents (e.g., cyclopropyl groups) may enhance kinetic inertness, as seen in related oxazepane derivatives .
Q. How should researchers address discrepancies in thermodynamic stability data across different this compound derivatives?
Systematic analysis of substituent effects (e.g., electron-withdrawing vs. donating groups) using Hammett plots can correlate structure-stability relationships. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) provide complementary data on decomposition pathways. Contradictions in stability metrics may arise from solvent polarity or measurement techniques; thus, standardizing experimental protocols (e.g., consistent pH, ionic strength) is critical .
Data Presentation & Analysis
Q. What are best practices for presenting crystallographic and spectroscopic data in publications?
Include processed data (e.g., refined atomic coordinates, R factors) in the main text, while raw data (e.g., .cif files) should be archived in supplementary materials . Tables should highlight key geometric parameters (mean C–C bond lengths, dihedral angles) and disorder metrics. For NMR, assign peaks using δ (ppm) and coupling constants (J values). Adhere to IUPAC nomenclature and SI units consistently .
Q. How can computational modeling enhance experimental findings for this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational spectra, NMR chemical shifts, and conformational energies. Compare computed vs. experimental SC-XRD parameters (e.g., bond angles) to validate models. Molecular docking studies may explore biological interactions, though force field selection (e.g., AMBER vs. CHARMM) must align with the target system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
